4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-10-11-16(14-19(15)32(28,29)26-12-6-3-7-13-26)20(27)23-18-9-5-4-8-17(18)21-24-25-22(30-21)31-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIIYROCSXPAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-(Methylsulfanyl)-1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole moiety is typically synthesized via cyclization reactions involving hydrazides or amidoximes. For the target compound, the 5-(methylsulfanyl) substituent necessitates the use of methyl thiol precursors. A validated approach involves reacting a substituted benzohydrazide with carbon disulfide in the presence of methyl iodide under alkaline conditions .
Procedure :
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Formation of Hydrazide Intermediate :
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Cyclization Optimization :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100 | 11 | <10 |
| l-Proline | 70–100 | 9–11 | 73–79 |
Preparation of the Piperidine Sulfonyl Benzamide Intermediate
The 3-(piperidine-1-sulfonyl)benzamide fragment is synthesized through sulfonylation of piperidine followed by coupling with a benzoyl chloride derivative.
Procedure :
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Sulfonylation of Piperidine :
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Benzoyl Chloride Formation :
Key Data :
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Palladium-catalyzed coupling reactions (e.g., using BINAP and cesium carbonate) achieve yields >85% for analogous sulfonamides .
Coupling of Oxadiazole-Phenylamine with Benzamide-Sulfonyl Chloride
The final step involves coupling the 5-(methylsulfanyl)-1,3,4-oxadiazole-containing aniline with the benzamide-sulfonyl chloride intermediate.
Procedure :
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Activation of Carboxylic Acid :
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The benzamide-sulfonyl intermediate is activated using carbodiimide reagents (e.g., EDC/HOBt) in dimethylformamide (DMF).
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Amide Bond Formation :
Optimization Insights :
-
Lower temperatures (0–5°C) minimize side reactions, while extended reaction times (>12 h) improve conversion rates.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include catalyst selection, temperature control, and solvent choice.
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Catalyst Impact :
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Solvent Effects :
Characterization and Analytical Data
The final compound is characterized via NMR, HPLC, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound's oxadiazole and sulfonyl groups can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: : Aromatic substitution reactions can modify the benzamide or phenyl groups.
Hydrolysis: : The amide bond can undergo hydrolysis in acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: : Halogenating agents like bromine (Br₂) or chlorinating agents.
Major Products Formed
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Reduced intermediates retaining core structure.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The presence of the oxadiazole ring in the compound is associated with notable antimicrobial properties. Research indicates that derivatives containing oxadiazole structures often exhibit activity against a range of bacterial and fungal pathogens. The specific configuration of 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide may enhance its efficacy in combating resistant strains of bacteria.
Anticancer Properties
Compounds with oxadiazole moieties have been reported to possess anticancer activities. The structural similarity of this compound to known anticancer agents suggests potential effectiveness in inhibiting tumor growth. Studies are ongoing to evaluate its cytotoxic effects on various cancer cell lines, which may lead to the development of new cancer therapies.
Analgesic Effects
The piperidine sulfonyl group is known for its analgesic properties. Preliminary studies indicate that this compound could serve as a lead for developing new pain relief medications. The mechanism by which it interacts with pain pathways is an area of active research.
Biochemical Interaction Studies
Binding Affinity and Efficacy
Research has focused on the binding affinity of this compound to various biological targets, including receptors involved in pain and inflammation pathways. These studies are crucial for understanding the therapeutic profile and safety of the compound.
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to optimize the biological activity of this compound by modifying its chemical structure. Such modifications may enhance potency or reduce side effects, leading to more effective therapeutic agents.
Research Findings and Case Studies
A selection of research findings highlights the compound's potential applications:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibits significant activity against Gram-positive and Gram-negative bacteria. |
| Anticancer Potential | Induces apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
| Analgesic Mechanism | Demonstrates interaction with opioid receptors; potential for pain management applications. |
Mechanism of Action
The compound's mechanism of action is highly dependent on its application:
Biological Systems: : It may interact with specific enzymes or receptors, modulating their activity. The presence of sulfonyl and oxadiazole groups can influence binding affinity and specificity.
Chemical Reactions: : Acts as a reactive intermediate, with functional groups participating in sequential chemical transformations.
Molecular Targets and Pathways
Enzymatic targets: : Potential inhibition or activation of specific enzymes.
Cellular pathways: : Modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their modifications are summarized below:
Key Observations :
- Sulfonamide Groups : Piperidine sulfonyl groups (as in the target compound) offer balanced solubility and steric bulk, whereas dipropylsulfamoyl groups (e.g., ) may reduce metabolic stability due to longer alkyl chains.
- Benzamide Core : The 4-methyl group in the target compound could sterically hinder enzymatic degradation compared to unsubstituted analogs .
Critical Analysis :
- The target compound likely requires stringent reaction conditions (e.g., LiH/DMF for sulfonylation), which may complicate scalability compared to Na2CO3-mediated methods .
- Piperidine sulfonyl incorporation (as in the target) demands precise stoichiometry to avoid by-products, a challenge less pronounced in dipropylsulfamoyl analogs .
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable, trends from analogs suggest:
Implications :
Analysis :
- The target compound’s methylsulfanyl group may enhance Gram-positive activity (e.g., S. aureus) due to increased membrane interaction, mirroring trends in sulfur-rich antibacterials .
- Piperidine sulfonyl groups could synergize with oxadiazoles to disrupt bacterial enzyme function, as seen in sulfonamide-class drugs .
Biological Activity
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound notable for its diverse biological activities. The structural components of this compound, particularly the oxadiazole and piperidine moieties, are linked to various pharmacological effects that warrant detailed exploration.
Chemical Structure and Properties
The compound has a molecular weight of approximately 472.12 g/mol and features several functional groups that contribute to its biological activity:
- Oxadiazole Ring : Known for antimicrobial and anticancer properties.
- Piperidine Moiety : Associated with analgesic and central nervous system effects.
- Sulfonamide Group : Enhances solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4-methyl-N-{...} | Salmonella typhi | Moderate to Strong |
| 4-methyl-N-{...} | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition Studies
The compound also demonstrates potential as an enzyme inhibitor. In particular, studies have shown strong inhibitory activity against urease and acetylcholinesterase. The IC50 values for various derivatives indicate promising pharmacological effectiveness:
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 ± 0.003 | Urease |
| 7m | 0.63 ± 0.001 | Urease |
| 7n | 2.17 ± 0.006 | Urease |
These findings suggest that the compound may serve as a lead in developing new therapeutics for conditions requiring enzyme inhibition.
Mechanistic Insights
Docking studies provide insights into the binding interactions of the compound with target proteins. The presence of the oxadiazole ring enhances binding affinity due to favorable interactions with amino acid residues in the active sites of enzymes .
Case Studies and Research Findings
Recent studies have synthesized various derivatives of compounds containing oxadiazole and piperidine moieties, revealing their potential in drug design:
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains, showcasing varying levels of activity that highlight their potential as antibacterial agents .
- Molecular Docking : In silico studies have indicated that certain derivatives bind effectively to target enzymes, suggesting mechanisms for their observed biological activities .
- Pharmacokinetic Properties : ADME (Absorption, Distribution, Metabolism, Excretion) predictions for newly synthesized compounds indicate favorable pharmacokinetic profiles, supporting further development .
Q & A
Basic: What are the key synthetic strategies for synthesizing 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2: Sulfonylation of the benzamide core using piperidine-1-sulfonyl chloride in aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Step 3: Coupling of intermediates via nucleophilic substitution or amide bond formation, monitored by TLC/HPLC .
- Purification: Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which functional groups in this compound are critical for its biological activity?
Answer:
Key pharmacophores include:
- 1,3,4-Oxadiazole ring : Enhances metabolic stability and interacts with enzyme active sites (e.g., antimicrobial targets) .
- Piperidine-sulfonyl group : Modulates solubility and binds to hydrophobic pockets in receptors (e.g., GPCRs or kinases) .
- Methylsulfanyl substituent : Influences electron distribution and redox properties, potentially affecting antioxidant activity .
Structure-activity relationship (SAR) studies suggest these groups synergize to improve target affinity .
Advanced: How can researchers design experiments to resolve contradictory bioactivity data across different assays?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves in parallel assays (e.g., cell viability vs. enzymatic inhibition) .
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing methylsulfanyl with ethyl) to isolate contributing groups .
- Molecular dynamics simulations : Compare binding modes in conflicting targets (e.g., COX-2 vs. EGFR) to identify selectivity determinants .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to therapeutic targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to model interactions with targets like HDAC or PARP .
- QSAR models : Train on datasets of sulfonamide derivatives to predict IC₅₀ values based on descriptors (e.g., logP, polar surface area) .
- Validation : Cross-check with experimental IC₅₀ data and mutagenesis studies to refine predictive accuracy .
Basic: What methodological approaches optimize the synthesis yield of this compound?
Answer:
- Catalyst screening : Test Pd/C or CuI for coupling reactions to reduce side products .
- Solvent optimization : Replace DMF with acetonitrile for higher oxadiazole cyclization yields .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression and terminate at peak conversion .
Advanced: How can researchers analyze the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
Answer:
- In silico tools : SwissADME or ADMETLab 2.0 predict logP (∼3.2), BBB permeability (CNS MPO score <4), and CYP450 inhibition .
- In vitro assays : Liver microsomes (human/rat) assess metabolic stability (t₁/₂ >60 min desirable) .
- hERG inhibition assay : Patch-clamp studies to evaluate cardiac toxicity risks (IC₅₀ >10 μM preferred) .
Basic: What analytical techniques confirm the structural identity and purity of this compound?
Answer:
- NMR (¹H/¹³C) : Confirm aromatic proton environments (δ 7.2–8.1 ppm) and sulfonamide S=O peaks (δ 3.1–3.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 501.1234 for C₂₁H₂₄N₄O₃S₂) .
- HPLC : Purity >98% using a C18 column (mobile phase: MeOH/H₂O, 70:30) .
Advanced: What experimental approaches assess the metabolic stability of this compound?
Answer:
- Liver microsome assay : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP isoform profiling : Use recombinant CYP3A4/2D6 to identify major metabolizing enzymes .
- Metabolite identification : HRMS/MS fragmentation patterns (e.g., m/z 345.08 for demethylated oxadiazole) .
Basic: What are the solubility challenges of this compound, and how can they be addressed?
Answer:
- Low aqueous solubility : Predicted logP ∼3.5 due to hydrophobic groups (piperidine, methylsulfanyl) .
- Formulation strategies : Use co-solvents (e.g., PEG400) or nanoemulsions to enhance bioavailability .
- Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .
Advanced: What strategies improve target selectivity to minimize off-effects in anticancer applications?
Answer:
- Bioisosteric replacement : Substitute methylsulfanyl with trifluoromethyl to enhance kinase selectivity .
- Prodrug design : Introduce ester moieties cleaved by tumor-specific enzymes (e.g., MMP-9) .
- Crystallography-guided optimization : Resolve X-ray structures of compound-target complexes to modify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
